1-(4-Methylpiperidin-2-yl)ethan-1-ol
Overview
Description
1-(4-Methylpiperidin-2-yl)ethan-1-ol is a chemical compound belonging to the class of piperidine derivatives. It is characterized by its molecular formula C8H17NO and a molecular weight of 143.23 g/mol . This compound is known for its various biological activities and is used in multiple scientific research applications.
Preparation Methods
The synthesis of 1-(4-Methylpiperidin-2-yl)ethan-1-ol typically involves the reaction of 4-methylpiperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(4-Methylpiperidin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(4-Methylpiperidin-2-yl)ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including analgesic and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various medical conditions.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways within the body. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1-(4-Methylpiperidin-2-yl)ethan-1-ol can be compared with other similar compounds, such as:
2-(1-Methylpiperidin-4-yl)ethan-1-ol: This compound has a similar structure but differs in the position of the methyl group on the piperidine ring.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Another related compound with a different functional group attached to the piperidine ring.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-methylpiperidin-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6-3-4-9-8(5-6)7(2)10/h6-10H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOPRLKJOAEPBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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